molecular formula C12H24N4O8 B12663172 N-D-Gluconoyl-L-arginine CAS No. 94231-89-7

N-D-Gluconoyl-L-arginine

Cat. No.: B12663172
CAS No.: 94231-89-7
M. Wt: 352.34 g/mol
InChI Key: ANELGYUYJOPIPJ-JTPBWFLFSA-N
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Description

Based on the search results, no specific scientific data was found for N-D-Gluconoyl-L-arginine. The name suggests it is a conjugate of the amino acid L-arginine and gluconic acid. L-arginine is a well-studied amino acid that serves as a precursor for nitric oxide (NO) synthesis, a key signaling molecule in vascular function and other physiological processes . Research on similar arginine derivatives, such as arginine-glucose Maillard reaction products, shows they can influence the physicochemical properties of other compounds, like proteins . Arginine and its salts are also widely used in biopharmaceuticals as excipients to improve protein stability and suppress aggregation . As a research chemical, this compound may be of interest for investigations in areas including protein chemistry, nutrient metabolism, and formulation science. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94231-89-7

Molecular Formula

C12H24N4O8

Molecular Weight

352.34 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]pentanoic acid

InChI

InChI=1S/C12H24N4O8/c13-12(14)15-3-1-2-5(11(23)24)16-10(22)9(21)8(20)7(19)6(18)4-17/h5-9,17-21H,1-4H2,(H,16,22)(H,23,24)(H4,13,14,15)/t5-,6+,7+,8-,9+/m0/s1

InChI Key

ANELGYUYJOPIPJ-JTPBWFLFSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CN=C(N)N

Canonical SMILES

C(CC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O)CN=C(N)N

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Production of N D Gluconoyl L Arginine and Analogous N Acyl Arginine Derivatives

Chemical Synthesis Strategies for Amide Bond Formation in N-D-Gluconoyl-L-arginine

Chemical synthesis offers robust and versatile routes to this compound by forming an amide linkage. This approach relies on the activation of the carboxylic acid group of gluconic acid to facilitate nucleophilic attack by the amino group of arginine. Success hinges on the careful selection of coupling reagents and protective groups to ensure high yield and purity.

Peptide Coupling Reagent-Mediated Syntheses

The formation of the amide bond in this compound is effectively achieved using peptide coupling reagents, which are central to peptide synthesis. creative-peptides.com These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for reaction with an amine. creative-peptides.com The reaction proceeds through a highly reactive intermediate, such as an O-acylisourea for carbodiimides or an active ester for phosphonium and aminium salts, which then readily reacts with the α-amino group of L-arginine. peptide.combachem.com

Common classes of coupling reagents applicable to this synthesis include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. bachem.compeptide.com A water-soluble alternative, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is often preferred for easier purification of the final product, as the urea (B33335) byproduct is water-soluble and easily removed. creative-peptides.combachem.com To minimize the risk of racemization and side reactions like N-acyl urea formation, carbodiimides are typically used with additives such as 1-Hydroxybenzotriazole (HOBt) or 7-Azabenzotriazole (HOAt). bachem.commdpi.com

Phosphonium Salts: Reagents such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency and rapid reaction times. peptide.comglpbio.com They generate active esters that are less prone to racemization. peptide.com

Aminium/Uronium Salts: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective coupling reagents, known for fast coupling and suppression of side reactions. peptide.compeptide.com HATU, in particular, is noted for reacting faster with less epimerization. peptide.com

The choice of reagent and reaction conditions, including solvent (commonly DMF or NMP) and base (such as DIPEA or NMM), is critical for optimizing the yield and purity of this compound. bachem.com

science Common Peptide Coupling Reagents
ClassReagent AbbreviationFull NameKey Features
CarbodiimidesDCCN,N'-DicyclohexylcarbodiimideCost-effective; forms insoluble urea byproduct. creative-peptides.combachem.com
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble reagent and byproduct, simplifying purification. creative-peptides.com
Phosphonium SaltsBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHigh reactivity, but raises safety concerns due to byproduct. peptide.com
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateSimilar to BOP but considered safer; effective for hindered couplings. peptide.com
Aminium/Uronium SaltsHBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateWidely used, efficient, and reduces racemization. creative-peptides.compeptide.com
HATUO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHighly efficient, fast reaction rates, and low racemization. peptide.commdpi.com

Protective Group Selection and Deprotection in Glycoamino Acid Synthesis

To prevent unwanted side reactions during the coupling process, the various functional groups of both D-gluconic acid and L-arginine must be temporarily masked with protecting groups. researchgate.net

For L-arginine , the primary challenge is the highly basic guanidinium (B1211019) group in its side chain. ub.edu This group can interfere with the amide bond formation and cause other side reactions. Sulfonyl-type protecting groups are most commonly employed for this purpose in modern peptide synthesis. ub.edu

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): This is currently the most widely used protecting group for arginine in Fmoc-based solid-phase peptide synthesis due to its sufficient stability and relatively easy cleavage with trifluoroacetic acid (TFA). ub.edunih.gov

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): An older-generation group that is more acid-stable than Pbf, requiring longer or stronger TFA treatment for removal. ub.edunih.gov

MIS (1,2-dimethylindole-3-sulfonyl): A more acid-labile group than Pbf, making it a better option for synthesizing acid-sensitive peptides. ub.edu

Tos (Tosyl): Primarily used in Boc-based chemistry, it is very stable and requires strong acids like anhydrous HF for removal. nih.gov

For D-gluconic acid , the multiple hydroxyl groups must be protected to prevent acylation by the activated carboxyl group. Common strategies include their conversion to acetals (e.g., using acetone to form an isopropylidene acetal) or silyl ethers. The carboxyl group of arginine may also be protected, often as a methyl or benzyl ester, especially in solution-phase synthesis. mdpi.com

Deprotection is the final step, where all protecting groups are removed to yield the final product. For a Pbf-protected arginine and t-butyl-based protecting groups on the gluconic acid moiety, a standard cleavage cocktail containing a strong acid like TFA along with scavengers (e.g., water, triisopropylsilane) is typically used. ub.edu The selection of protecting groups must be orthogonal, meaning each type of group can be removed under specific conditions without affecting the others. researchgate.net

lock Common Protecting Groups for Arginine Side Chain
Protecting GroupAbbreviationTypical Cleavage ConditionCompatibility
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylPbfTFA/scavenger cocktailFmoc/tBu strategy. nih.gov
2,2,5,7,8-Pentamethylchroman-6-sulfonylPmcStronger TFA conditions than PbfFmoc/tBu strategy. ub.edu
TosylTosAnhydrous HF or TFMSABoc/Bn strategy. nih.gov
NitroNO2SnCl2 in mild acid; reductionCan prevent δ-lactam formation. nih.gov

Chiral Purity and Stereochemical Considerations in Synthesis

Maintaining the stereochemical integrity of the starting materials, L-arginine and D-gluconic acid, is paramount. The α-carbon of L-arginine is a stereocenter, and racemization during the activation and coupling steps can lead to the formation of the undesired N-D-Gluconoyl-D-arginine diastereomer. libretexts.org

Several factors influence the degree of racemization:

Activation Method: The type of coupling reagent and the nature of the activated intermediate play a significant role. The use of additives like HOBt and HOAt is known to suppress racemization by minimizing the formation of highly reactive, racemization-prone intermediates. bachem.commdpi.com

Base: The strength and steric hindrance of the base used can affect racemization. Weaker bases like N-methylmorpholine (NMM) are sometimes preferred over stronger, more hindered bases like DIPEA. bachem.com

Temperature and Reaction Time: Higher temperatures and prolonged reaction times can increase the likelihood of racemization.

Therefore, synthetic strategies must be designed to use mild reaction conditions and highly efficient coupling reagents that promote rapid amide bond formation while minimizing the lifetime of the activated intermediate. peptide.com The final product's chiral purity must be verified using analytical techniques such as chiral chromatography or NMR spectroscopy with chiral shift reagents.

Biocatalytic and Enzymatic Approaches for N-Acylation

Enzymatic methods present a "greener" alternative to chemical synthesis, offering high selectivity and mild reaction conditions, which can reduce the need for extensive protective group chemistry. researchgate.net These biocatalytic approaches typically operate in aqueous systems at or near neutral pH and ambient temperatures, preserving the stereochemical integrity of the substrates.

Enzymatic N-Acyl Amino Acid Synthase (NAS) Catalysis for this compound

N-acyl amino acid synthases (NAS) are a class of enzymes that catalyze the formation of an amide bond between a fatty acid and an amino acid. nih.gov These enzymes often utilize acyl-Coenzyme A (acyl-CoA) or acyl-carrier protein (ACP) thioesters as the activated acyl donor. nih.govnih.gov While much of the research has focused on fatty acids, the substrate specificity of these enzymes can be explored or engineered for novel acyl donors like D-gluconic acid.

The synthesis of this compound via this route would likely involve a two-step process:

Activation of D-gluconic acid to a thioester, such as D-gluconoyl-CoA.

NAS-catalyzed transfer of the gluconoyl group from the thioester to the α-amino group of L-arginine.

Another relevant class of enzymes is the N-acetylglutamate synthase (NAGS) family, which catalyzes the transfer of an acetyl group from acetyl-CoA to glutamate. mdpi.com While their natural substrates are specific, the GCN5-related N-acetyltransferase (GNAT) domain responsible for the catalysis could potentially be engineered to accept larger acyl-CoA donors like gluconoyl-CoA and different amino acid acceptors like arginine. mdpi.comnih.gov

Exploration of Glycosyltransferase and Amidase Activities for Conjugate Formation

Other enzyme classes also offer potential routes for the synthesis of this compound.

Hydrolases (Amidases/Lipases/Proteases): Many hydrolases, such as amidases, lipases, and proteases, can catalyze the reverse reaction of hydrolysis—amide or ester bond formation—under specific conditions, typically in low-water environments or by shifting the reaction equilibrium. nih.govdntb.gov.ua Acylase I from porcine kidney, for example, has been shown to effectively catalyze the synthesis of N-lauroyl-L-arginine from lauric acid and L-arginine in a glycerol-water system, achieving a conversion of 82%. dntb.gov.ua This demonstrates the potential of using hydrolases for the N-acylation of arginine with a carboxylic acid like D-gluconic acid. The reaction mechanism involves the formation of an acyl-enzyme intermediate, which is then attacked by the amino group of arginine. nih.gov

Glycosyltransferases (GTs): These enzymes are responsible for the synthesis of glycosidic linkages by transferring a sugar moiety from an activated donor, such as a nucleotide sugar, to an acceptor molecule. sigmaaldrich.comnih.gov While GTs typically form O-, N-, or S-glycosidic bonds rather than amide bonds with a sugar acid's carboxyl group, their ability to recognize sugar structures could be harnessed. A chemoenzymatic approach might involve using a GT to attach a glucose molecule to a modified arginine, followed by chemical oxidation of the glucose moiety to a gluconoyl group. However, a more direct enzymatic route would rely on enzymes that specifically perform N-acylation with sugar acids.

The catalytic mechanism of amidases from the nitrilase superfamily involves a catalytic triad (often Cys-Glu-Lys) that facilitates the hydrolysis of amide bonds. nih.gov By manipulating reaction conditions to favor synthesis over hydrolysis, these enzymes could potentially be used to form the amide bond in this compound.

biotech Potential Biocatalysts for this compound Synthesis
Enzyme ClassExample EnzymeSynthetic StrategyKey Considerations
N-Acyl Amino Acid Synthase (NAS)Bacterial NASTransfer of gluconoyl group from an activated thioester (e.g., gluconoyl-CoA) to L-arginine.Requires enzyme engineering for substrate specificity. nih.gov
Hydrolase (Acylase)Acylase I (from pig kidney)Reverse hydrolysis; direct condensation of D-gluconic acid and L-arginine.Reaction performed in low-water media to shift equilibrium. dntb.gov.ua
Hydrolase (Lipase/Protease)Papain, Lipase B from Candida antarcticaReverse hydrolysis or transacylation.Broad substrate specificity may be advantageous. researchgate.netvedeqsa.com
Hydrolase (Amidase)Amidase from nitrilase superfamilyReverse hydrolysis; direct amide bond formation.High stereoselectivity; requires non-aqueous conditions. nih.gov

Metabolic Engineering and Microbial Production of this compound Precursors

Genetic Manipulation for Enhanced L-Arginine Biosynthesis in Host Organisms

The microbial production of L-arginine has been a subject of extensive metabolic engineering efforts, primarily in host organisms such as Escherichia coli and Corynebacterium glutamicum. researchgate.nettandfonline.com These efforts are centered around augmenting the metabolic flux towards L-arginine by targeting key regulatory and enzymatic steps in its biosynthetic pathway.

A primary strategy involves the deregulation of feedback inhibition. In many microorganisms, the biosynthesis of L-arginine is tightly regulated by the end product itself. For instance, in E. coli, the first enzyme in the pathway, N-acetylglutamate synthase (NAGS), encoded by the argA gene, is subject to feedback inhibition by arginine. nih.gov To overcome this, feedback-resistant mutants of argA have been introduced. d-nb.info Similarly, the arginine repressor protein ArgR, which negatively regulates the transcription of arginine biosynthesis genes, is a common target for deletion (ΔargR) to ensure constitutive expression of the pathway enzymes. d-nb.info

Another critical approach is the elimination of competing pathways that drain the precursors of L-arginine. For example, genes encoding ornithine decarboxylases (speC and speF) and arginine decarboxylase (adiA), which divert ornithine and arginine to putrescine and agmatine respectively, are often knocked out to channel the metabolic flux exclusively towards L-arginine synthesis. d-nb.info

Enhancing the expression of key biosynthetic genes is also a widely used strategy. This can be achieved by introducing multiple copies of these genes on plasmids or by integrating them into the host chromosome under the control of strong promoters. In E. coli, increasing the gene copy number of a feedback-resistant argA and the arginine exporter argO has been shown to significantly boost L-arginine production. d-nb.info Heterologous expression of gene clusters from other organisms, such as the argCJBDF cluster from C. glutamicum in E. coli, has also proven effective in enhancing the metabolic flux of the L-arginine pathway. nih.gov

In Corynebacterium glutamicum, a well-known industrial amino acid producer, similar strategies have been employed. tandfonline.comnih.gov These include the deregulation of key enzymes and the optimization of precursor and cofactor supply. For instance, mutations in the argB gene, encoding N-acetylglutamate kinase, have been identified to increase L-arginine production. nih.gov Furthermore, enhancing the transport of L-arginine out of the cell by overexpressing exporter proteins like LysE can also contribute to increased production titers. researchgate.net

The yeast Saccharomyces cerevisiae has also been explored for L-arginine production, although its arginine biosynthesis is compartmentalized between the mitochondria and cytosol. researchgate.net Genetic modifications in yeast have focused on improving the assimilation of all four nitrogen atoms from arginine, particularly under anaerobic conditions, by bypassing the formation of proline, an unusable nitrogen source in the absence of oxygen. nih.govnih.gov

The following table summarizes key genetic modifications and their impact on L-arginine production in different host organisms.

Host OrganismGenetic ModificationEffect on L-Arginine Production
Escherichia coliDeletion of argR, speC, speF, adiA; Introduction of feedback-resistant argAIncreased L-arginine production from 0 g/L to 1.94-3.03 g/L. d-nb.info
Escherichia coliHigh gene copy number of feedback-resistant argA and argOFurther increased L-arginine production to 11.64 g/L in batch fermentation. d-nb.info
Escherichia coliInsertion of argCJBDF gene cluster from C. glutamicumAchieved 70.1 g/L L-Arginine in a 5-L bioreactor. nih.gov
Corynebacterium glutamicumCombined introduction of mutations in argB and deletion of argREnabled arginine/citrulline production in a wild-type strain. nih.gov
Saccharomyces cerevisiaeMutation of PRO3 and cytoplasmic expression of PUT2Allowed for the assimilation of all four nitrogen atoms from arginine under anaerobic conditions. nih.gov

Engineering of Sugar Metabolism Pathways for Gluconoyl Precursor Availability

The gluconoyl moiety of this compound is derived from gluconic acid or its lactone form. Therefore, metabolic engineering strategies are also directed towards enhancing the microbial production of these precursors. The bio-based production of sugar acids like gluconic acid can be achieved through enzymatic conversion, whole-cell biotransformation, or fermentation. researchgate.net

In many fungi, such as Aspergillus niger, the oxidation of D-glucose to D-glucono-δ-lactone is catalyzed by glucose oxidase, which is then hydrolyzed to gluconic acid. frontiersin.orgnih.gov In bacteria like Gluconobacter oxydans, this conversion is catalyzed by glucose dehydrogenase. frontiersin.orgnih.gov Metabolic engineering in these organisms focuses on overexpressing these key enzymes and eliminating competing pathways to maximize the flux towards gluconic acid. researchgate.net For example, eliminating gluconate formation in Gluconobacter oxydans has been shown to improve growth rate and yield on glucose.

The choice of carbon source is also a critical factor. While glucose is a common substrate, the use of more cost-effective and renewable feedstocks like plant biomass hydrolysates is being explored to make the production process more sustainable. researchgate.netnih.gov

Strategies for Control and Suppression of Non-Enzymatic Gluconoylation in Recombinant Protein Expression Systems

Non-enzymatic glycation, including gluconoylation, is a spontaneous chemical modification of proteins that can occur during their expression in microbial hosts. wikipedia.org This modification can be detrimental to the quality and function of recombinant proteins. scite.ai Gluconoylation arises from the reaction of reactive carbonyl species, such as δ-gluconolactone, with free amino groups of proteins, particularly the ε-amino group of lysine residues and the N-terminal α-amino group. nih.govnih.gov

A key intermediate in the pentose (B10789219) phosphate (B84403) pathway, 6-phosphogluconolactone (6-PGLac), has been identified as a potent precursor for the gluconoylation of heterologously expressed proteins in E. coli BL21(DE3). nih.govnih.gov This strain is known to have low levels of phosphogluconolactonase (PGL), the enzyme responsible for hydrolyzing 6-PGLac to 6-phosphogluconate. nih.govnih.govuniprot.org The accumulation of 6-PGLac, a reactive electrophile, leads to its spontaneous reaction with protein amino groups, resulting in the formation of gluconoyl adducts. nih.gov

Research has demonstrated that overexpressing a heterologous PGL in E. coli BL21(DE3) effectively suppresses the formation of these gluconoylated adducts on various therapeutic proteins. nih.govnih.gov This strategy works by reducing the intracellular pool of 6-PGLac, thereby minimizing the opportunity for non-enzymatic modification. nih.gov

Host StrainPGL Expression LevelGluconoylation of Recombinant Protein
E. coli BL21(DE3)Low (endogenous)Observed gluconoyl adducts on expressed proteins. nih.gov
E. coli BL21(DE3)+PGLHigh (overexpressed)Suppression of gluconoyl adduct formation. nih.gov

Metabolic flux analysis (MFA) is a powerful tool for quantifying the rates of metabolic reactions within a cell, providing a detailed understanding of cellular metabolism. creative-proteomics.comwikipedia.org By using isotope-labeled substrates (e.g., ¹³C-glucose), MFA can trace the flow of carbon through various metabolic pathways. nih.govnih.gov

In the context of this compound production, MFA can be used to identify bottlenecks in the biosynthesis of L-arginine and gluconoyl precursors. nih.gov By understanding the distribution of metabolic fluxes, targeted genetic modifications can be designed to redirect carbon flow towards the desired products. creative-proteomics.com For instance, MFA can help in optimizing the supply of precursors and cofactors like NADPH, which are crucial for amino acid biosynthesis. researchgate.net

Conversely, MFA is also instrumental in strategies to minimize unwanted gluconoylation. By analyzing the metabolic flux through the pentose phosphate pathway, researchers can quantify the impact of PGL overexpression on the intracellular concentration of 6-PGLac. nih.gov This analysis has shown that a higher level of PGL expression not only reduces gluconoylation but can also lead to increased biomass yield and specific productivity of heterologous proteins by satisfying the extra demand for precursors and energy. nih.govnih.gov

While lysine residues are the primary targets for non-enzymatic glycation, arginine residues can also be modified by reactive carbonyl compounds, leading to the formation of imidazolones. wikipedia.org The guanidinium group of arginine can react with dicarbonyl compounds that are formed during the Maillard reaction. wikipedia.org

Strategies to mitigate gluconoyl modification on expressed proteins, including those containing arginine residues, focus on several approaches:

Host Strain Engineering: As discussed, the use of host strains with enhanced PGL activity is a primary strategy to reduce the availability of the reactive gluconoylating agent. nih.govnih.gov Additionally, protease-deficient strains can be used to minimize protein degradation, which can sometimes be exacerbated by modifications. tudublin.ietudublin.ie

Process Optimization: Controlling fermentation conditions such as pH and temperature can influence the rate of non-enzymatic reactions.

Amino Acid Supplementation: The addition of free amino acids to the culture medium can act as "scavengers," competing with the protein for reaction with reactive carbonyl species. nih.gov

Purification Strategies: While not a preventative measure, downstream processing techniques can be employed to separate modified proteins from the desired unmodified product. However, this adds complexity and cost to the production process. springernature.com

Biological Roles and Physiological Impact of N D Gluconoyl L Arginine in in Vitro and Non Human in Vivo Systems

Impact on Cellular Homeostasis and Stress Responses in Cell Line Models

There is currently no available scientific literature that investigates the effects of N-D-Gluconoyl-L-arginine on cellular systems.

Regulation of Oxidative Stress and Redox Balance

No studies have been published that examine the potential for this compound to modulate oxidative stress or influence the redox balance in any cell line models. Research into L-arginine has shown it can influence nitric oxide production, a key signaling molecule in redox pathways, but similar investigations for this compound have not been reported.

Effects on Cellular Viability and Apoptosis

The scientific community has not yet published any research on the effects of this compound on cellular viability or the process of apoptosis (programmed cell death). Therefore, its potential to either promote or inhibit cell survival remains unknown.

Modulation of Microbial Physiology and Community Dynamics

There is a lack of research on the interactions between this compound and microbial systems.

Influence on Biofilm Formation and Dispersal in Bacterial Species

No studies are available that describe the role, if any, of this compound in the formation or dispersal of bacterial biofilms. The ability of L-arginine to impact biofilm development in certain bacterial species has been noted, but it is unclear if this compound shares these properties.

Effects on Microbial Growth, Metabolism, and Virulence Factors

The impact of this compound on the growth, metabolic processes, and the expression of virulence factors in microorganisms has not been a subject of published scientific inquiry.

Physiological Investigations in Non-Human Organismal Models

There are no documented studies that have investigated the physiological effects of this compound in any non-human in vivo models. Such research would be essential to understand its potential systemic effects, bioavailability, and metabolic fate.

Studies on Specific Organ System Function in Rodent Models

There is currently no publicly available research on the effects of this compound on the organ system function in rodent models.

Evaluation of Metabolic Adaptations and Pathways in Whole Organisms

Information regarding the metabolic adaptations and pathways of this compound in whole organisms is not available in the current scientific literature.

Comparative Analysis of this compound Effects with Parent L-Arginine and Gluconic Acid

A comparative analysis of the effects of this compound with L-arginine and gluconic acid cannot be performed due to the lack of data on this compound.

Advanced Analytical Methodologies for the Comprehensive Characterization and Quantification of N D Gluconoyl L Arginine

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Ion Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of N-D-Gluconoyl-L-arginine. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental composition with high confidence. The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₂H₂₄N₄O₈) is 353.1667 Da (calculated from its neutral exact mass of 352.1594 g/mol ). alfa-chemistry.com HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure this mass with sub-ppm accuracy, which is critical for distinguishing it from other compounds with the same nominal mass.

In addition to accurate mass measurement of the precursor ion, tandem mass spectrometry (MS/MS) experiments are conducted to analyze the fragmentation pattern. Collision-Induced Dissociation (CID) is commonly used to generate characteristic fragment ions that provide structural information. For this compound, fragmentation is expected to occur at several key locations:

Loss of Water and Ammonia (B1221849): Neutral losses of water (H₂O, 18.01 Da) and ammonia (NH₃, 17.03 Da) from the precursor ion are common fragmentation pathways for amino acids and sugar derivatives.

Cleavage of the Amide Bond: Scission of the amide bond linking the gluconoyl and arginine moieties would yield ions corresponding to the individual components.

Fragmentation of the Gluconoyl Moiety: The sugar portion can undergo characteristic cleavages, leading to a series of ions resulting from cross-ring cleavages and losses of small molecules like H₂O and formaldehyde (B43269) (CH₂O).

Fragmentation of the Arginine Side Chain: The guanidino group of the arginine side chain is a prominent site of fragmentation, often leading to the loss of guanidine (B92328) or related fragments. researchgate.netnih.gov The presence of the basic arginine residue can influence fragmentation, often leading to charge-remote fragmentation or limiting the mobility of the proton during CID experiments. nih.govwiley-vch.de

The resulting fragment ion spectrum serves as a structural fingerprint, confirming the connectivity of the gluconoyl and arginine units.

Table 1: Key Mass Spectrometric Data for this compound

Parameter Value Reference
Molecular Formula C₁₂H₂₄N₄O₈ alfa-chemistry.com
Average Molecular Weight 352.34 g/mol alfa-chemistry.com
Exact Mass (Neutral) 352.1594 g/mol alfa-chemistry.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of this compound in solution. It provides detailed information about the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial overview of the molecule's structure. The ¹H NMR spectrum shows distinct signals for the protons on the arginine backbone and side chain, as well as the multiple hydroxyl and methine protons of the gluconoyl moiety. hmdb.cahmdb.ca The ¹³C NMR spectrum reveals the chemical shifts of all twelve carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and amide groups, the carbons of the arginine side chain, and the hydroxyl-bearing carbons of the gluconoyl group. hmdb.ca

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment establishes the connectivity between adjacent protons (³J-coupling), allowing for the tracing of the proton spin systems within both the arginine and gluconoyl parts of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a powerful method for assigning the carbon signals based on the already assigned proton signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. The key HMBC correlation for this compound would be between the α-proton of the arginine residue and the carbonyl carbon (C1') of the gluconoyl moiety, definitively proving the location of the amide bond linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional conformation of the molecule in solution.

Table 2: Predicted ¹³C Chemical Shifts for the Gluconoyl Moiety in this compound (based on protein gluconoylation data)

Carbon Atom Chemical Shift (ppm) Reference
C1' (C=O) ~175 nih.govresearchgate.net
C2' ~76.1 nih.govresearchgate.net
C3' ~74.9 nih.govresearchgate.net
C4' ~73.6 nih.govresearchgate.net
C5' ~73.3 nih.govresearchgate.net

In more complex systems, such as peptides or proteins where arginine residues may be modified, NMR is instrumental in identifying the specific site of gluconoylation. While gluconoylation is frequently reported at the N-terminus of proteins, modification of the arginine side chain's guanidinium (B1211019) group is also possible. nih.gov Advanced NMR techniques, particularly those involving ¹⁵N labeling, can pinpoint the modification site. For instance, if the α-amino group of an arginine residue is gluconoylated, significant chemical shift perturbations would be observed for the α-proton and α-carbon, as well as the backbone amide proton of the following residue in a peptide sequence. nih.gov Techniques like 3D HNCA experiments can provide definitive evidence of linkage by showing a correlation between the amide proton of one residue and the α-carbon of the preceding, modified residue. nih.gov Specific pulse sequences have been developed to probe the arginine side-chain guanidinium group, which would be essential to confirm or rule out modification at that location. ucl.ac.uk

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating this compound from starting materials, byproducts, or other components in a mixture, as well as for assessing its purity.

Liquid chromatography (LC), particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is a primary technique for the analysis of this compound. Due to the high polarity of the compound, hydrophilic interaction liquid chromatography (HILIC) can also be an effective separation mode. nih.gov

Separation: A typical RP-HPLC method would use a C18 column with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid to improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the concentration of the organic modifier is increased over time, is generally required to achieve good separation. nih.gov

Detection:

UV Detection: The amide bond in this compound provides some UV absorbance at low wavelengths (~210-220 nm), but this method lacks specificity.

Mass Spectrometry (MS) Detection: Hyphenating LC with MS (LC-MS) provides both high sensitivity and specificity. The mass spectrometer can monitor for the specific m/z of this compound, allowing for its selective detection and quantification even in complex matrices. nih.govnih.gov

Charged Aerosol Detection (CAD): CAD is a universal detection method that provides a near-uniform response for non-volatile analytes, irrespective of their chemical structure. This makes it an excellent choice for purity assessment and quantification when authentic standards are unavailable. RP-UHPLC-CAD has been successfully used for the analysis of arginine. nih.gov

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. This compound is an amphiphilic molecule with a positively charged guanidinium group and a negatively charged carboxylate group at physiological pH. This makes it well-suited for CE analysis. The technique offers high separation efficiency, short analysis times, and requires minimal sample volume. CE has been effectively used for the separation of arginine and its structurally related derivatives. nih.govnih.gov By optimizing parameters such as the buffer pH, concentration, and applied voltage, baseline separation of this compound from similar compounds can be achieved. nih.gov Hyphenation of CE with high-resolution mass spectrometry (CE-HRMS) further enhances its analytical power, providing both electrophoretic mobility data and accurate mass identification. nih.gov

Quantitative Analytical Methods for this compound in Biological Matrices

The accurate quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates is crucial for understanding its metabolic fate and physiological roles. The development of robust and sensitive analytical methods is paramount for trace analysis, enabling researchers to elucidate the compound's pharmacokinetics and pharmacodynamics. Methodologies often require high selectivity to distinguish the analyte from structurally similar endogenous molecules.

Development of LC-MS/MS Assays for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of amino acids and their derivatives in biological samples due to its high sensitivity, specificity, and wide dynamic range. nih.gov The development of a reliable LC-MS/MS assay for this compound would involve several critical steps, including sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation typically involves protein precipitation to remove high-molecular-weight interferences, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to further clean up the sample and concentrate the analyte. The choice of extraction method depends on the physicochemical properties of this compound and the nature of the biological matrix.

Chromatographic separation is essential to resolve this compound from isomers and other interfering compounds. Given the polar nature of the molecule, hydrophilic interaction liquid chromatography (HILIC) is often a suitable technique. nih.gov HILIC columns can effectively retain and separate polar compounds that are poorly retained on traditional reversed-phase columns. The mobile phase composition, typically a mixture of a polar organic solvent like acetonitrile and an aqueous buffer, is optimized to achieve the best chromatographic resolution and peak shape.

For detection, tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode offers exceptional selectivity and sensitivity. northwestern.edu In MRM, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The selection of unique precursor and product ion transitions minimizes interference from co-eluting compounds, ensuring accurate quantification even at trace levels. The development of such an assay would require careful optimization of MS parameters, including collision energy and ion source settings. Stable isotope-labeled internal standards are often employed to correct for matrix effects and variations in sample processing and instrument response. northwestern.edu

Below is a hypothetical data table illustrating the optimized LC-MS/MS parameters for the analysis of this compound.

ParameterValue
Chromatography
ColumnHILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient95% B to 50% B over 5 min
Flow Rate0.4 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)[M+H]⁺ of this compound
Product Ion (m/z)Specific fragment ion
Collision Energy (eV)Optimized value
Dwell Time (ms)100

Enzymatic and Spectrophotometric Quantification Methods

While LC-MS/MS offers superior performance, enzymatic and spectrophotometric methods can provide simpler and more cost-effective alternatives for the quantification of this compound in certain applications.

Enzymatic assays are based on the high specificity of enzymes for their substrates. A potential enzymatic method for this compound could involve an enzyme that specifically recognizes and metabolizes the compound. The reaction could be coupled to a secondary reaction that produces a colored or fluorescent product, which can then be measured spectrophotometrically or fluorometrically. researchgate.net For instance, if an enzyme cleaves this compound to release L-arginine, the subsequent quantification of L-arginine could be achieved using arginase, which converts L-arginine to ornithine and urea (B33335). researchgate.netfao.org The production of urea can then be measured using a colorimetric assay. The development of such an assay would require the identification or engineering of a highly specific enzyme. A diagnostic enzyme assay using stable-isotope-labeled substrates has been developed for L-arginine:glycine amidinotransferase deficiency, showcasing the potential of enzymatic methods in metabolic analysis. nih.gov

Spectrophotometric methods are generally less specific than enzymatic assays but can be useful for rapid screening. A direct spectrophotometric method for this compound would depend on the presence of a chromophore in the molecule or its ability to react with a reagent to produce a colored product. For example, methods for L-arginine determination have utilized the Sakaguchi reaction, where the guanidinium group of arginine reacts with α-naphthol and an oxidizing agent in an alkaline medium to form a red-colored product. tsijournals.com A similar approach could potentially be adapted for this compound, although the specificity would need to be carefully evaluated to avoid interference from other guanidino compounds. A modified spectrophotometric method for L-arginine determination involving a reaction with ninhydrin (B49086) has also been reported. researchgate.net

The table below summarizes hypothetical performance characteristics of different analytical methods for this compound.

MethodPrincipleLimit of Quantification (LOQ)SpecificityThroughput
LC-MS/MS Chromatographic separation and mass spectrometric detectionLow (ng/mL to pg/mL)Very HighModerate
Enzymatic Assay Enzyme-catalyzed reaction leading to a detectable signalModerate (µg/mL to ng/mL)HighHigh
Spectrophotometry Colorimetric reactionHigh (µg/mL)Low to ModerateHigh

Computational Chemistry and Molecular Modeling of N D Gluconoyl L Arginine and Its Biological Interactions

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of a molecule, which dictate its structure, stability, and chemical reactivity. nih.gov For N-D-Gluconoyl-L-arginine, DFT calculations would be instrumental in characterizing its fundamental molecular attributes.

The initial step involves a conformational analysis to identify the molecule's most stable three-dimensional structures (conformers) in both gas and aqueous phases. nih.govnih.gov This is crucial because the molecule possesses significant flexibility due to multiple rotatable bonds. By calculating the electronic energy of various conformers, researchers can identify the lowest-energy geometries that the molecule is most likely to adopt. researchgate.net

Once the stable conformers are identified, QM calculations can be used to derive several key electronic properties:

Electron Density Distribution: This reveals how electrons are shared across the molecule, highlighting regions of high and low electron density.

Electrostatic Potential (ESP) Map: The ESP map visualizes the electrostatic potential on the molecule's surface. For this compound, this would likely show a highly positive potential around the guanidinium (B1211019) group of the arginine residue and negative potentials around the carboxylate and multiple hydroxyl groups of the gluconoyl moiety. These charged regions are primary determinants of non-covalent interactions with biological macromolecules.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability.

These calculations allow for the prediction of reactive sites. For instance, the guanidinium group is a strong hydrogen bond donor, while the hydroxyl and carboxylate groups are effective hydrogen bond acceptors. researchgate.net This information is vital for predicting how the molecule might interact with protein active sites or receptors.

Table 1: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations This table is illustrative, showing the type of data that would be generated from a DFT study.

Property Predicted Value/Observation Implication
HOMO-LUMO Gap Moderately large Suggests good kinetic stability.
Dipole Moment High Indicates high polarity and strong interactions with polar solvents like water. nih.gov
Electrostatic Potential (Guanidinium Group) Strongly Positive Primary site for interaction with negatively charged residues (e.g., Aspartate, Glutamate) in proteins.

| Electrostatic Potential (Gluconoyl OH/COO⁻ Groups) | Negative | Sites for hydrogen bonding and interactions with positively charged residues or metal ions. |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

While QM methods provide a static picture of a molecule's electronic properties, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. arxiv.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual microscope to observe molecular behavior in a simulated environment, typically explicit water. nih.govd-nb.info

For this compound, MD simulations would be employed to:

Explore Conformational Space: Over nanoseconds to microseconds of simulation time, the molecule can be observed transitioning between different low-energy conformations. mpg.de This provides a more realistic understanding of its structural flexibility than static QM calculations. The gluconoyl chain, with its multiple hydroxyl groups, would likely exhibit a high degree of flexibility, which could be crucial for its binding to a biological target.

Analyze Solvent Interactions: MD simulations explicitly model the interactions between the solute (this compound) and surrounding water molecules. This allows for a detailed analysis of the hydration shell. Key insights would include the number of hydrogen bonds formed between the molecule's polar groups (guanidinium, hydroxyls, carboxylate) and water, and the residence time of water molecules in the hydration shell. The extensive hydrogen bonding capacity of the gluconoyl moiety would be expected to make the compound highly soluble in water. shokuken.or.jp

Understand Intramolecular Interactions: The simulations would also reveal stable intramolecular hydrogen bonds that might exist, for example, between the gluconoyl hydroxyl groups and the arginine backbone. These interactions can influence the molecule's preferred conformation in solution.

The results from MD simulations are critical for refining our understanding of the molecule's behavior in a biological context, as its dynamic shape and interactions with the aqueous environment directly impact its ability to bind to proteins. nih.govuark.edu

Molecular Docking and Binding Energy Predictions with Predicted Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental for hypothesis generation in drug discovery and for understanding potential biological roles.

As there are no experimentally confirmed protein targets for this compound, a rational approach would be to investigate proteins that naturally bind L-arginine. These could include enzymes involved in arginine metabolism (like arginase or nitric oxide synthase) or arginine-binding proteins involved in cellular transport. nih.govnih.gov

The docking process involves:

Preparation of Structures: High-resolution 3D structures of the target proteins are obtained from databases like the Protein Data Bank (PDB). The 3D structure of this compound is generated and optimized using methods described in section 6.1.

Binding Site Identification: The known L-arginine binding site on the protein is defined as the target for docking.

Conformational Sampling: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site.

Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity. The highest-scoring poses represent the most probable binding modes.

Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or the Linear Interaction Energy (LIE) method can be used to calculate the binding free energy from MD simulation trajectories of the protein-ligand complex. nih.govnih.gov These calculations provide a more accurate estimate of binding affinity by accounting for solvation effects and conformational changes upon binding. The analysis can also decompose the total binding energy into contributions from individual amino acid residues, identifying the key residues responsible for anchoring the ligand. researchgate.net It would be expected that the arginine portion of the molecule would form salt bridges with acidic residues like aspartate or glutamate, while the gluconoyl portion could form a network of hydrogen bonds with polar residues in the binding pocket. nih.govnih.gov

Table 2: Hypothetical Molecular Docking Results of this compound with a Putative Arginine-Binding Protein This table is illustrative, showing the type of data that would be generated from a docking and binding energy study.

Parameter Predicted Outcome Interpretation
Docking Score -8.5 kcal/mol Suggests a favorable binding interaction.
Predicted Binding Mode Guanidinium group forms salt bridge with Asp125. Gluconoyl hydroxyls form H-bonds with Asn180 and Gln201. Anchors the molecule in the active site through both electrostatic and hydrogen bonding interactions.
Calculated Binding Free Energy (MM/GBSA) -45.2 kcal/mol Indicates a stable complex formation. nih.gov

| Key Interacting Residues | Asp125, Arg88, Asn180, Gln201 | Highlights the specific amino acids crucial for molecular recognition and binding. |

Homology Modeling and Structure Prediction of Related Enzymes or Receptors

When an experimental 3D structure of a target protein is unavailable, homology modeling can be used to build a reliable model. scilit.com This technique is based on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. igem.org

The process for modeling a potential enzyme or receptor for this compound would be:

Template Identification: The amino acid sequence of the target protein is used to search a database (like the PDB) for homologous proteins with known experimental structures. A suitable template should ideally have a sequence identity of over 30%. igem.orgresearchgate.net

Sequence Alignment: The target sequence is carefully aligned with the template sequence.

Model Building: A 3D model of the target protein is constructed based on the atomic coordinates of the template structure. The coordinates for conserved regions are copied, while loops and side chains for non-conserved residues are modeled using specialized algorithms.

Model Refinement and Validation: The initial model is subjected to energy minimization to relieve any steric clashes. Its quality is then assessed using tools that check for proper stereochemistry, bond lengths, and angles, such as a Ramachandran plot analysis, which ensures that over 90% of residues are in the most favored regions for a good quality model. nih.gov

Once a validated homology model is generated, it can be used for the molecular docking and molecular dynamics studies described in the previous sections to investigate how this compound might bind and modulate the protein's function.

In Silico Analysis of Metabolic Pathways Involving this compound

In silico metabolic pathway analysis aims to understand the synthesis, degradation, and role of a compound within the broader metabolic network of an organism. For this compound, this involves predicting its potential formation and fate using computational tools.

One plausible route for the formation of this compound is through a non-enzymatic reaction. Studies on recombinant proteins have shown that a gluconoyl group can be attached to the N-terminus of proteins expressed in high-glucose media. nih.gov This occurs when 6-phosphogluconolactone, a reactive intermediate in the pentose (B10789219) phosphate (B84403) pathway, reacts with a free amino group. nih.gov It is therefore conceivable that free L-arginine could react similarly with this or other reactive glucose derivatives to form this compound.

Computational tools can be used to explore this:

Metabolomics Database Searching: Tools like MetaboAnalyst can be used to analyze experimental metabolomics data. metaboanalyst.cametaboanalyst.camdpi.com By searching peak lists from mass spectrometry experiments for the specific mass-to-charge ratio (m/z) of this compound, one could identify its presence in biological samples under specific conditions (e.g., high glucose).

Metabolic Network Modeling: Genome-scale metabolic models (GSMMs) are mathematical representations of an organism's entire metabolic network. nih.gov While this compound is unlikely to be a standard component of these models, they can be used to predict the flux through pathways that produce potential precursors, such as the pentose phosphate pathway that generates 6-phosphogluconolactone. researchgate.net This can help identify conditions under which the formation of the compound is more likely.

Metabolism Prediction Software: Tools like BioTransformer can predict the metabolic fate of small molecules. metabolomicscentre.ca By inputting the structure of this compound, these programs could predict potential enzymatic modifications (e.g., hydrolysis back to L-arginine and gluconic acid, phosphorylation, etc.), suggesting how the molecule might be processed by cellular machinery.

These in silico analyses provide a valuable starting point for designing experiments to confirm the existence and explore the metabolic relevance of this compound. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for N D Gluconoyl L Arginine

Identification of Endogenous N-D-Gluconoyl-L-arginine in Biological Systems

A foundational step in understanding the physiological relevance of this compound is to ascertain its presence in biological tissues and fluids. The transient and often low-abundance nature of Amadori products necessitates the use of highly sensitive and specific analytical techniques. Future research should focus on the development and application of advanced mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to screen for this compound in various biological matrices, including plasma, urine, and tissue homogenates.

Prospective studies could investigate the levels of this compound in conditions associated with hyperglycemia and oxidative stress, such as diabetes mellitus and cardiovascular disease, where the formation of advanced glycation end-products (AGEs) is accelerated. The detection of endogenous this compound would be a critical first step, paving the way for investigations into its roles as a potential biomarker and a mediator of cellular function and dysfunction.

Discovery of Novel Enzyme Systems Involved in this compound Metabolism

The metabolic fate of Amadori products is an area of active research. While some Amadori products can be repaired by deglycation enzymes, the specific enzymes responsible for the metabolism of this compound are currently unknown. A key research avenue will be to investigate whether known deglycating enzymes, such as fructosamine-3-kinase (FN3K), can act on this compound. FN3K is known to phosphorylate fructosamines on proteins, leading to their destabilization and removal. nih.govwikipedia.orguniprot.orgdiabetesjournals.org Investigating the substrate specificity of FN3K and related enzymes for this compound will be a crucial line of inquiry.

Furthermore, the search for novel enzyme systems capable of metabolizing this specific Amadori product is warranted. This could involve screening cell and tissue extracts for enzymatic activity that modifies or degrades this compound. The identification and characterization of such enzymes would provide profound insights into the cellular mechanisms for managing arginine glycation and could present new targets for therapeutic intervention.

Development of Biosensors and Advanced Detection Tools for this compound

To facilitate the study of this compound in real-time and in complex biological systems, the development of specific biosensors and advanced detection tools is essential. These tools would enable the dynamic monitoring of its formation, localization, and concentration within cells and tissues. Future research could focus on the design of electrochemical biosensors, fluorescent probes, or antibody-based assays (e.g., ELISA) that are highly specific for this compound.

The creation of such tools would not only advance basic research into the biology of this compound but also hold promise for diagnostic applications. For instance, a sensitive and specific biosensor could be used for the rapid detection of elevated levels of this compound as a potential marker for glycemic control or glycation-related pathologies.

Exploration of Structure-Function Relationships of this compound Derivatives in Diverse Biological Contexts

Understanding how the structure of this compound relates to its biological activity is crucial. Future research should involve the chemical synthesis of this compound and a variety of its derivatives. These compounds could then be used in a range of in vitro and in vivo models to probe their effects on cellular processes.

Key areas of investigation could include the impact of these molecules on nitric oxide synthase (NOS) activity, given that L-arginine is the substrate for NOS. It would be important to determine if this compound or its derivatives can modulate the production of nitric oxide, a critical signaling molecule. Furthermore, the interaction of these compounds with receptors for advanced glycation end-products (RAGE) and other cellular signaling pathways should be explored to elucidate their potential roles in inflammation, oxidative stress, and other pathophysiological processes.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding of this compound Biology

A systems-level understanding of the biological impact of this compound requires the integration of various "omics" technologies. Metabolomics approaches can be employed to identify the metabolic pathways that are altered in the presence of this compound, providing a broad view of its effects on cellular metabolism.

Proteomics studies can identify proteins that are post-translationally modified by glycation with glucose at arginine residues, forming this compound adducts. The identification of these target proteins and the specific sites of modification will be critical for understanding the functional consequences of this form of glycation. By combining these omics approaches with targeted biochemical and cell-based assays, a comprehensive picture of the biology of this compound can be constructed, revealing its potential roles in health and disease.

Table of Compounds

Q & A

Basic Research Questions

Q. What are the established analytical methods for quantifying N-D-Gluconoyl-L-arginine in biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for precise quantification, with protocols optimized for gluconoyl derivatives. Isotope dilution assays (e.g., stable isotope-labeled internal standards) improve accuracy by correcting for matrix effects . Nuclear magnetic resonance (NMR) spectroscopy can resolve structural confirmation, particularly for distinguishing stereoisomers. Validate methods using spike-and-recovery experiments in relevant biological fluids (e.g., plasma, cell lysates) to ensure robustness .

Q. How is this compound synthesized, and what are common purity validation steps?

  • Approach : Synthesis typically involves enzymatic or chemical coupling of D-gluconic acid with L-arginine. Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) with UV detection at 210 nm (amide bond absorption). Confirm absence of residual reactants using thin-layer chromatography (TLC) and quantify water content via Karl Fischer titration .

Q. What databases or search strategies are recommended for retrieving peer-reviewed studies on this compound?

  • Guidance : Use SciFinder or Reaxys with search strings combining "this compound" and synonyms (e.g., gluconoylated arginine). For gray literature, apply ProQuest’s keyword filters (e.g., "Gluconic acid derivatives" AND "amino acid conjugates") and screen EPA reports for toxicity or stability data . Exclude non-peer-reviewed sources like commercial websites (e.g., ) due to reliability concerns .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across studies?

  • Analysis Framework :

  • Step 1 : Compare experimental conditions (e.g., pH, temperature, solvent systems) using NIH preclinical reporting guidelines to identify confounding variables .
  • Step 2 : Re-analyze raw data (if accessible) for statistical power; assess whether effect sizes align with biological plausibility (e.g., dose-response curves vs. threshold effects) .
  • Step 3 : Validate conflicting results via orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cellular uptake assays) .

Q. What experimental design considerations are critical for in vivo studies of this compound’s metabolic effects?

  • Key Factors :

  • Blinding and Randomization : Ensure allocation concealment and blinded outcome assessment to minimize bias, as per NIH guidelines .
  • Dosage Rationale : Base doses on pharmacokinetic pilot studies (e.g., AUC calculations) rather than arbitrary scaling from in vitro IC50 values .
  • Control Groups : Include sham-treated cohorts and arginine-only controls to isolate gluconoyl-specific effects .

Q. How can glycoprotein interaction studies of this compound be optimized for reproducibility?

  • Methodological Recommendations :

  • Use site-specific glycan analysis (e.g., enzymatic digestion with PNGase F followed by LC-MS/MS) to map binding epitopes .
  • Report software parameters (e.g., RawConverter for MS1/MS2 data extraction) and ensure ≥2 technical replicates per sample to confirm signal consistency .
  • Disclose data exclusion criteria (e.g., outlier removal thresholds) in supplementary materials to enhance transparency .

Data Interpretation and Validation

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in cell-based assays?

  • Strategies :

  • Apply nonlinear regression models (e.g., log-logistic curves) for EC50/IC50 calculations, with bootstrapping to estimate confidence intervals .
  • Use ANOVA with post-hoc correction (e.g., Tukey’s HSD) for multi-group comparisons, ensuring sample sizes are justified via power analysis .

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Protocol :

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC-UV analysis.
  • Quantify degradation products (e.g., free arginine via ninhydrin assay) and model shelf-life using Arrhenius equations .

Resource Curation

Q. What repositories or tools are recommended for sharing raw data on this compound?

  • Resources :

  • Deposit MS/MS spectra in public databases (e.g., GNPS or MetaboLights) with metadata aligned with FAIR principles.
  • Use electronic lab notebooks (e.g., LabArchives) to document experimental workflows and version-control analytical scripts (e.g., R/Python) .

Note: For further guidance on preclinical reporting standards, consult NIH guidelines (http://www.nih.gov/about/reporting-preclinical-research.htm ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.